molecular formula C19H15FN4O2 B11292969 N-(2-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

N-(2-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11292969
M. Wt: 350.3 g/mol
InChI Key: HZMFSSSEDGZVSW-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound belonging to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

The synthesis of N-(2-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves multiple steps One common method includes the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts such as ZnCl2 and solvents like DMSO .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX) involved in the inflammatory response . The compound’s structure allows it to bind to these enzymes, thereby blocking their activity and reducing inflammation.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

N-(2-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide stands out due to its unique fluorophenyl group, which may enhance its binding affinity and specificity for certain molecular targets.

Properties

Molecular Formula

C19H15FN4O2

Molecular Weight

350.3 g/mol

IUPAC Name

N-(2-fluorophenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C19H15FN4O2/c1-11-6-5-9-24-16(11)22-17-12(19(24)26)10-15(23(17)2)18(25)21-14-8-4-3-7-13(14)20/h3-10H,1-2H3,(H,21,25)

InChI Key

HZMFSSSEDGZVSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC=CC=C4F

Origin of Product

United States

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